R1487 Hydrochloride

描述

属性

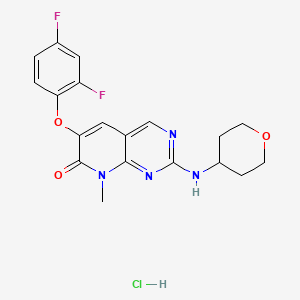

IUPAC Name |

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O3.ClH/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21;/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHSAIGGUWVOBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712354 |

Source

|

| Record name | 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449808-64-4 |

Source

|

| Record name | R-1487 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449808644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1487 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E89N7YW9YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

R1487 Hydrochloride: A Technical Guide to its High Selectivity for p38α MAPK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the p38α mitogen-activated protein kinase (MAPK) inhibitor, R1487 hydrochloride. The document focuses on its selectivity profile, the experimental methodologies used to determine its potency and efficacy, and the signaling pathway it targets.

Introduction

This compound is a potent and orally bioavailable small molecule inhibitor of p38α MAPK, a key enzyme in the signaling cascade that controls cellular responses to inflammatory cytokines and environmental stress.[1][2] The p38 MAPK pathway is critically involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a significant target for the development of therapies for inflammatory diseases like rheumatoid arthritis.[3][4] R1487 has demonstrated high selectivity for the p38α isoform, which is crucial for minimizing off-target effects and enhancing its therapeutic potential.[1]

Quantitative Selectivity Profile

This compound exhibits high affinity and inhibitory activity against p38α, with significantly lower activity against other kinases, including the closely related p38β isoform. While it has been reported to be selective over a panel of more than 50 kinases, the comprehensive dataset from this broad screening is not publicly available. The table below summarizes the currently accessible quantitative data on its selectivity.

| Target Kinase | Parameter | Value (nM) | Reference |

| p38α | Kd | 0.2 | [1] |

| p38β | Kd | 29 | [1] |

| p38α | IC50 | 10 | [1][5] |

| TNFα-induced IL-1β production | IC50 | 200 | [1] |

Signaling Pathway

The p38 MAPK signaling pathway is a multi-tiered cascade that plays a central role in cellular stress responses and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a series of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, which regulate the expression of inflammatory mediators.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The determination of the selectivity and potency of this compound involves both biochemical and cellular assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the enzymatic activity of purified p38α MAPK in the presence of the inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α.

Materials:

-

Recombinant active human p38α MAPK

-

Kinase substrate (e.g., ATF2)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the Kinase Assay Buffer to the desired final concentrations.

-

Assay Plate Setup: Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of diluted p38α MAPK enzyme to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular p38α Inhibition Assay (In Situ)

This assay measures the ability of this compound to inhibit p38α activity within a cellular context.

Objective: To assess the inhibition of a downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MAPKAP-K2), in response to this compound treatment in cells.

Materials:

-

Human cell line (e.g., HeLa or THP-1)

-

Cell culture medium and supplements

-

This compound

-

p38 MAPK pathway activator (e.g., anisomycin or lipopolysaccharide (LPS))

-

Cell lysis buffer

-

Primary antibodies (anti-phospho-MAPKAP-K2, anti-total-MAPKAP-K2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Western blot reagents and equipment

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin) for 20-30 minutes at 37°C. Include a non-stimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-MAPKAP-K2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane for total MAPKAP-K2 and a loading control (e.g., GAPDH).

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-MAPKAP-K2 signal to the total MAPKAP-K2 and loading control signals. Determine the extent of inhibition at different concentrations of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors.

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK. Its selectivity is a key attribute that makes it a valuable tool for research into the p38 MAPK pathway and a promising candidate for the development of anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors. Further disclosure of its comprehensive selectivity profile against a broad kinase panel would be beneficial for a more complete understanding of its off-target effects and overall therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 4. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of R1487 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative biological data, and a visualization of its mechanism of action within the p38 MAPK signaling pathway. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, particularly those with an interest in novel anti-inflammatory therapeutics.

Introduction

Inflammatory diseases such as rheumatoid arthritis represent a significant global health burden, necessitating the development of targeted and effective therapies. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK, particularly the α-isoform, have emerged as promising therapeutic agents for a range of inflammatory conditions.

The discovery of R1487, chemically known as 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, stemmed from a focused drug discovery program aimed at identifying potent and selective p38α MAPK inhibitors with favorable pharmacokinetic properties for oral administration.[1] This document details the scientific journey from initial lead identification to the synthesis and biological characterization of this compound.

Discovery of R1487

The development of R1487 originated from a high-throughput screening campaign that identified a lead compound with dual inhibitory activity against both p38α and Lck (lymphocyte-specific protein tyrosine kinase). Subsequent medicinal chemistry efforts focused on optimizing this lead to enhance selectivity for p38α and improve its drug-like properties. This optimization process led to the identification of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold as a promising core structure.

Structure-activity relationship (SAR) studies guided the modification of various substituents on this core. The introduction of a 2,4-difluorophenoxy group at the C6 position and a tetrahydro-2H-pyran-4-ylamino moiety at the C2 position proved to be critical for achieving high potency and selectivity for p38α over other kinases, including the closely related p38β isoform.[1] These modifications culminated in the discovery of R1487 as a clinical candidate.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

R1487 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α MAPK. The p38 MAPK pathway is a tiered signaling cascade initiated by various extracellular stimuli, such as inflammatory cytokines and cellular stress. Activation of this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases, which in turn regulate the expression of inflammatory mediators. By binding to the ATP-binding site of p38α, R1487 prevents the phosphorylation of its substrates, thereby disrupting the downstream signaling cascade and suppressing the production of inflammatory cytokines.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core followed by the introduction of the necessary side chains.

Experimental Protocol for the Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride

This protocol is a representative synthesis and may be subject to optimization.

Step 1: Synthesis of 2-chloro-6-(2,4-difluorophenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

A mixture of a suitable 2,6-dichloro-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one precursor, 2,4-difluorophenol, and a non-nucleophilic base such as potassium carbonate in an appropriate solvent like N,N-dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

The intermediate from Step 1 is dissolved in a suitable solvent such as 1,4-dioxane. Tetrahydro-2H-pyran-4-amine and a base, for instance, N,N-diisopropylethylamine (DIPEA), are added to the solution. The reaction mixture is heated to reflux and monitored for completion. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by chromatography to afford the free base of R1487.

Step 3: Formation of this compound

The purified free base from Step 2 is dissolved in a suitable solvent like dichloromethane or methanol. A solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or 1,4-dioxane) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Biological Activity and Data

The biological activity of this compound was extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Kinase Inhibition

The inhibitory activity of R1487 against p38α and p38β kinases was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) were measured to quantify its potency and binding affinity.

| Target Kinase | IC50 (nM) [1] | Kd (nM) [1] |

| p38α MAPK | 10 | 0.2 |

| p38β MAPK | - | 29 |

Cellular Activity

The ability of R1487 to inhibit the production of inflammatory cytokines was assessed in cellular models.

4.2.1. Inhibition of TNF-α Production in THP-1 Cells

Human monocytic THP-1 cells were stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α. The cells were pre-treated with varying concentrations of R1487, and the amount of TNF-α released into the cell culture supernatant was quantified by ELISA.

Experimental Protocol:

-

THP-1 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-incubated with a serial dilution of this compound or vehicle control (DMSO) for 1 hour.

-

LPS (e.g., 1 µg/mL) is added to the wells to stimulate TNF-α production.

-

After a defined incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the logarithm of the R1487 concentration.

4.2.2. Inhibition of LPS-induced IL-1β Production in Human Whole Blood

Freshly drawn human whole blood was treated with R1487 before being stimulated with LPS. The concentration of IL-1β in the plasma was then measured. This assay provides a more physiologically relevant model for assessing the anti-inflammatory activity of the compound.

Experimental Protocol:

-

Heparinized human whole blood is aliquoted into tubes.

-

This compound at various concentrations or a vehicle control is added to the blood and pre-incubated for a short period (e.g., 30 minutes) at 37°C.

-

LPS is added to stimulate IL-1β production, and the blood is incubated for an extended period (e.g., 18-24 hours) at 37°C.

-

After incubation, the blood is centrifuged to separate the plasma.

-

The concentration of IL-1β in the plasma is determined by ELISA.

-

The IC50 value is determined from the dose-response curve.

| Cellular Assay | IC50 (nM) |

| TNF-α production in THP-1 cells | 200 |

| IL-1β production in human whole blood | - |

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of R1487 is presented below. These properties are crucial for its development as an orally administered drug.

| Property | Value |

| Molecular Formula | C19H19ClF2N4O3 |

| Molecular Weight | 424.83 g/mol |

| Oral Bioavailability (Rat) | 29.3% |

| Oral Bioavailability (Dog) | 10.3% |

| Oral Bioavailability (Monkey) | 51.6% |

Conclusion

This compound is a potent and selective inhibitor of p38α MAPK that has demonstrated significant anti-inflammatory activity in both biochemical and cellular assays. Its discovery was the result of a systematic drug discovery effort involving lead optimization and detailed structure-activity relationship studies. The synthetic route to this compound is well-defined, allowing for its preparation for further preclinical and clinical evaluation. The data presented in this technical guide underscore the potential of R1487 as a therapeutic agent for the treatment of inflammatory diseases. Further research and development will be crucial to fully elucidate its clinical utility.

References

R1487 Hydrochloride: An In-Depth Technical Guide to its In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Consequently, inhibition of p38α MAPK represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the in vitro potency of this compound, including detailed experimental protocols and a summary of its biochemical and cell-based activities.

Core Quantitative Data

The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of this compound

| Target | Parameter | Value (nM) |

| p38α | Kd | 0.2[2] |

| p38β | Kd | 29[2] |

| p38α | IC50 | 10[2] |

Kd (Dissociation Constant) is a measure of the binding affinity of the inhibitor to the target protein. A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration) is the concentration of the inhibitor required to inhibit the activity of the target enzyme by 50%.

Table 2: Cellular Potency of this compound

| Assay | Cell Type | Stimulant | Measured Cytokine | Parameter | Value (nM) |

| Cytokine Inhibition | THP-1 (human monocytic cells) | LPS | TNF-α | IC50 | 200[2] |

| Cytokine Inhibition | Human Whole Blood | LPS | IL-1β | IC50 | 200[2] |

LPS (Lipopolysaccharide) is a component of the outer membrane of Gram-negative bacteria and a potent stimulator of the innate immune system, leading to the production of pro-inflammatory cytokines.

Mechanism of Action

R1487 acts as a selective inhibitor of the p38α MAPK signaling pathway. By binding to the ATP-binding pocket of p38α, R1487 prevents the phosphorylation of downstream substrates. This inhibition ultimately leads to a reduction in the production and release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are key mediators of the inflammatory response.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard methodologies in the field and are intended to provide a framework for reproducing these experiments.

Biochemical Assay: p38α Kinase Activity Assay

This assay measures the direct inhibitory effect of R1487 on the enzymatic activity of recombinant p38α.

Materials:

-

Recombinant active p38α enzyme

-

Kinase substrate (e.g., ATF2)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted R1487 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the recombinant p38α enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., ATF2) and ATP to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

An In-depth Technical Guide to R1487 Hydrochloride (CAS: 449808-64-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK). Due to the central role of the p38 MAPK signaling pathway in the production of pro-inflammatory cytokines, this compound has been investigated for its therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols and an exploration of its mechanism of action.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound R1487. While a specific melting point has not been determined in publicly available literature, its other key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 449808-64-4 | [2] |

| Molecular Formula | C₁₉H₁₉ClF₂N₄O₃ | [3] |

| Molecular Weight | 424.83 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | DMF: 1 mg/ml; DMSO: 1 mg/ml | [5] |

| Storage | Store at -20°C as a powder. | [1] |

Pharmacological Properties

This compound is a highly selective inhibitor of the p38α MAPK isoform, with significantly lower activity against the p38β isoform. Its inhibitory activity has been characterized in various in vitro and in vivo models.

| Parameter | Value | Species/System | Reference |

| p38α Kd | 0.2 nM | In vitro | [6] |

| p38β Kd | 29 nM | In vitro | [6] |

| p38α IC₅₀ | 10 nM | In vitro | [6] |

| TNF-α production IC₅₀ | 200 nM | Human monocytic cells (THP-1) | [6] |

| Oral Bioavailability (10 mg/kg) | 51.6% | Monkey | [6] |

| 29.3% | Rat | [6] | |

| 10.3% | Dog | [6] |

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway in the cellular response to external and internal stresses, including inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the kinase activity of p38α. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the production of inflammatory mediators.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro p38α Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the p38α kinase activity (IC₅₀).

Materials:

-

Recombinant active p38α enzyme

-

Kinase substrate (e.g., ATF2)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the p38α enzyme to each well and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.

-

Incubate the plate at 30°C for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.

Caption: Workflow for the in vitro p38α kinase inhibition assay.

Inhibition of TNF-α Production in THP-1 Cells

This cell-based assay measures the ability of this compound to inhibit the production of TNF-α in a human monocytic cell line.

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of approximately 4.8 x 10⁴ cells/well.[7]

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[7]

-

Incubate the cells for a defined period (e.g., 17 hours) at 37°C in a CO₂ incubator.[7]

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[8]

-

Determine the IC₅₀ value for the inhibition of TNF-α production.

Inhibition of IL-1β Production in Human Whole Blood

This assay assesses the effect of this compound on IL-1β production in a more physiologically relevant ex vivo model.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Culture tubes or plates

-

Human IL-1β ELISA kit

Procedure:

-

Dilute fresh human whole blood with cell culture medium.

-

Pre-incubate the blood with various concentrations of this compound.

-

Stimulate the whole blood cultures with LPS to induce cytokine production.[4]

-

Incubate the cultures for a specified time at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Collect the plasma and measure the concentration of IL-1β using a human IL-1β ELISA kit.[9]

-

Calculate the percent inhibition and determine the IC₅₀ value.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety. However, the general synthetic approach for the pyrido[2,3-d]pyrimidin-7(8H)-one core often involves the construction of the pyrimidine ring followed by the annulation of the pyridone ring. A key publication by Goldstein et al. describes the discovery and optimization of this series of compounds, which would contain the foundational synthetic strategies.[8]

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be observed when handling this compound.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and a laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be required.

Storage and Stability: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] It is stable under recommended storage conditions.[4]

Conclusion

This compound is a valuable research tool for studying the p38 MAPK signaling pathway and its role in inflammation. Its high potency and selectivity for p38α make it a suitable candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides essential technical information to aid researchers in their studies with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one hydrochloride | 449808-64-4 | Buy Now [molport.com]

- 3. 449808-64-4|6-(2,4-Difluorophenoxy)-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride|BLD Pharm [bldpharm.com]

- 4. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biovendor.com [biovendor.com]

- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

R1487 Hydrochloride: An Assessment of Available Data for Inflammatory Disease Research

A comprehensive review of publicly available information reveals a significant lack of data to support the creation of an in-depth technical guide on the use of R1487 Hydrochloride for inflammatory disease research. This compound is primarily available as a research chemical, and detailed studies on its mechanism of action, efficacy, and safety in the context of inflammation are not present in the public domain.

This compound, chemically identified as 6-(2,4-difluorophenoxy)-8-methyl-2-[(tetrahydro-2H-pyran-4-yl)amino]-pyrido[2,3-d]pyrimidin-7(8H)-one, monohydrochloride, is supplied for laboratory research purposes only and is not intended for human or veterinary use.[1][2] Safety data sheets indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Standard laboratory precautions are advised for handling, including avoiding breathing dust and prolonged exposure.[1]

Despite searches for its mechanism of action, clinical trial data, and specific experimental protocols related to inflammatory diseases, no substantive scientific literature or clinical data could be retrieved. This absence of information prevents a detailed analysis of its potential therapeutic applications, signaling pathways it may modulate, or established experimental models for its evaluation.

In contrast, established anti-inflammatory compounds, such as Benzydamine Hydrochloride, have a wealth of available data. Benzydamine is a topical non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[3][4] Its mechanisms of action are well-documented and include the inhibition of pro-inflammatory cytokine production and leukocyte-endothelial interactions, without significant inhibition of cyclooxygenase (COX) enzymes.[3][4][5] This level of detail, which is publicly accessible, allows for the creation of comprehensive technical guides for researchers.

The lack of similar information for this compound makes it impossible to fulfill the request for a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams. Researchers interested in this compound would likely need to conduct extensive exploratory in vitro and in vivo studies to characterize its fundamental pharmacological properties and potential as an anti-inflammatory agent.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Sapphire North America [sapphire-usa.com]

- 3. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzydamine Hydrochloride | C19H24ClN3O | CID 65464 - PubChem [pubchem.ncbi.nlm.nih.gov]

R1487 Hydrochloride: A Technical Guide to p38α MAPK Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target validation studies for R1487 Hydrochloride, a highly potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). R1487 has demonstrated potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key validation assays, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Target: p38α Mitogen-Activated Protein Kinase

This compound selectively targets p38α, a key enzyme in the MAPK signaling cascade. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. The inhibition of p38α by R1487 effectively blocks the downstream signaling that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are major contributors to the pathology of inflammatory diseases.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. These stimuli activate upstream kinases, which in turn phosphorylate and activate p38α. Activated p38α then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a cellular inflammatory response.

Caption: The p38 MAPK signaling pathway and the inhibitory action of R1487.

Quantitative Assessment of Target Engagement

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Biochemical Assay Data

| Target | Assay Type | Metric | Value (nM) |

| p38α | Kinase Assay | Kd | 0.2[1] |

| p38β | Kinase Assay | Kd | 29[1] |

| p38α | Kinase Assay | IC50 | 10[1] |

Cellular Assay Data

| Cell Line | Assay | Stimulant | Metric | Value (nM) |

| THP-1 (human monocytic) | TNFα Production | LPS | IC50 | N/A |

| Human Whole Blood | IL-1β Production | LPS | IC50 | 200[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the target validation of this compound.

p38α Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of R1487 on the enzymatic activity of p38α.

Objective: To determine the in vitro potency of R1487 in inhibiting p38α kinase activity.

Materials:

-

Recombinant human p38α enzyme

-

p38 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer

-

Kinase detection reagent

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the p38α enzyme, the peptide substrate, and the diluted R1487 or vehicle control.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: Stop the reaction and add a kinase detection reagent that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the R1487 concentration.

Caption: Workflow for the p38α kinase inhibition assay.

TNF-α Release Inhibition Assay (Cellular)

This assay measures the ability of R1487 to inhibit the production and release of TNF-α in a cellular context.

Objective: To assess the cellular potency of R1487 in a physiologically relevant model of inflammation.

Materials:

-

Human whole blood or a suitable cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

This compound

-

Culture medium

-

ELISA kit for human TNF-α

Protocol:

-

Cell Culture/Blood Handling: Culture cells to the desired density or collect fresh human whole blood.

-

Compound Treatment: Pre-incubate the cells or whole blood with various concentrations of this compound or vehicle control.

-

Stimulation: Induce an inflammatory response by adding LPS to the cultures.

-

Incubation: Incubate the samples for a defined period (e.g., overnight) at 37°C to allow for cytokine production and release.

-

Sample Collection: Collect the cell culture supernatant or plasma from the whole blood samples.

-

Quantification: Measure the concentration of TNF-α in the collected samples using a specific ELISA kit.

-

Data Analysis: Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the R1487 concentration.

Caption: Workflow for the TNF-α release inhibition assay.

Collagen-Induced Arthritis (CIA) in Rats (In Vivo)

The CIA rat model is a well-established preclinical model of rheumatoid arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Objective: To determine the therapeutic efficacy of R1487 in a relevant animal model of inflammatory arthritis.

Materials:

-

Lewis rats (or other susceptible strain)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

This compound formulation for oral administration

-

Calipers for paw measurement

Protocol:

-

Induction of Arthritis: Anesthetize the rats and immunize them with an emulsion of bovine type II collagen and CFA at the base of the tail. A booster immunization with collagen in IFA may be given after a specific interval (e.g., 7 days).

-

Monitoring: Monitor the animals daily for the onset and progression of arthritis. Clinical signs include paw swelling, erythema, and joint stiffness.

-

Treatment: Once arthritis is established, administer this compound orally at various doses or a vehicle control daily for a defined treatment period.

-

Assessment of Disease Severity: Measure paw volume or thickness regularly using calipers. Assign a clinical score based on the severity of inflammation in each paw.

-

Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Data Analysis: Compare the clinical scores, paw measurements, and histological findings between the R1487-treated groups and the vehicle control group to determine the in vivo efficacy.

Caption: Workflow for the in vivo collagen-induced arthritis model.

Conclusion

The comprehensive target validation studies for this compound provide strong evidence for its potent and selective inhibition of p38α MAPK. The biochemical and cellular data demonstrate direct target engagement and functional inhibition of a key inflammatory pathway. Furthermore, the efficacy observed in the preclinical animal model of rheumatoid arthritis supports the therapeutic potential of R1487 for the treatment of inflammatory diseases. This technical guide provides researchers and drug development professionals with the foundational data and methodologies to further investigate and develop this promising compound.

References

R1487 Hydrochloride: A Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a pivotal role in the cellular response to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases. R1487 has demonstrated significant potential in the preclinical setting for conditions such as rheumatoid arthritis by effectively suppressing the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, including quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Mechanism of Action

R1487 exerts its biological effects through the direct inhibition of p38α MAPK. By binding to the ATP-binding pocket of p38α, R1487 blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates. This interruption of the signaling cascade leads to a reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data on its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Metric | Value (nM) |

| p38α MAPK | Kinase Assay | IC50 | 10[3] |

| p38α MAPK | Binding Assay | Kd | 0.2[4] |

| p38β MAPK | Binding Assay | Kd | 29[4] |

Table 2: Cellular Activity - Cytokine Inhibition

| Assay | Cell Type/System | Stimulant | Measured Cytokine | Metric | Value (nM) |

| Cellular Assay | THP-1 (human monocytic cells) | LPS | TNF-α | IC50 | Not specified |

| Human Whole Blood (HWB) Assay | Human Whole Blood | LPS | IL-1β | IC50 | Not specified |

| TNF-α Induced IL-1β Production | Not specified | TNF-α | IL-1β | IC50 | 200[4] |

Signaling Pathways

The primary downstream effect of this compound is the attenuation of the p38 MAPK signaling cascade. This pathway is a critical regulator of inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's downstream effects.

p38α MAPK In Vitro Kinase Assay

This assay determines the direct inhibitory effect of R1487 on the enzymatic activity of p38α MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

MAPKAPK2 (MK2) or ATF2 as a substrate

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound stock solution in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the p38α enzyme, the substrate (MAPKAPK2 or ATF2), and the diluted R1487 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 3% phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash several times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of R1487 and determine the IC50 value by non-linear regression analysis.

Human Whole Blood (HWB) Assay for IL-1β Inhibition

This assay measures the inhibitory effect of R1487 on cytokine production in a more physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution in DMSO

-

RPMI 1640 medium

-

96-well culture plates

-

Human IL-1β ELISA kit

-

Plate reader

Procedure:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add the diluted blood to the wells of a 96-well plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Stimulate the blood with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.

-

Measure the concentration of IL-1β in the plasma samples using a validated human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of R1487 and determine the IC50 value.

Western Blot for p38 MAPK Phosphorylation

This assay is used to confirm the inhibition of p38 MAPK activation in a cellular context by measuring the levels of phosphorylated p38.

Materials:

-

Cell line of interest (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

LPS or other stimulus

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38α MAPK. Its primary downstream signaling effect is the suppression of pro-inflammatory cytokine production, which has been demonstrated in both enzymatic and cellular assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the therapeutic potential of p38 MAPK inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Pharmacokinetic Profile of R1487 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38α MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, making it a key target for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics in various preclinical species. Detailed experimental methodologies and visualizations of the relevant signaling pathway are presented to facilitate a deeper understanding of its mechanism of action and preclinical behavior.

Introduction

This compound has emerged as a promising therapeutic candidate for inflammatory conditions due to its high selectivity for p38α MAPK. A thorough understanding of its pharmacokinetic profile is paramount for its continued development and potential translation to clinical applications. This document summarizes the key ADME parameters of this compound and outlines the experimental procedures used to derive this data.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in several preclinical species. The compound exhibits oral bioavailability, a critical attribute for patient-friendly dosing regimens.

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters of this compound following oral administration in various preclinical species is presented in Table 1.

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) |

| Rat | 10 | Data not available | Data not available | Data not available | Data not available | 29.3% |

| Dog | 10 | Data not available | Data not available | Data not available | Data not available | 10.3% |

| Monkey | 10 | Data not available | Data not available | Data not available | Data not available | 51.6% |

Note: Cmax, Tmax, AUC, and Half-life data are not currently available in the public domain. The table will be updated as more information becomes accessible.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical pharmacokinetic evaluation of small molecule inhibitors like this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Animal Model: Male Sprague-Dawley rats are typically used, weighing between 200-250g. Animals are fasted overnight before dosing.

Dosing: this compound is formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose in water, for oral administration. A single dose is administered via oral gavage.

Sample Collection: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Ethical Considerations

All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with the regulations for the humane care and use of laboratory animals.

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines. This compound exerts its therapeutic effect by inhibiting p38α, a key kinase in this pathway.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of an orally administered compound in a rodent model.

Caption: A generalized workflow for a preclinical oral pharmacokinetic study.

Conclusion

This compound demonstrates oral bioavailability in preclinical species, a favorable characteristic for a drug candidate targeting chronic inflammatory diseases. The data presented in this guide, along with the outlined experimental protocols and pathway visualizations, provide a solid foundation for researchers and drug development professionals working on p38α MAPK inhibitors. Further studies are warranted to fully elucidate the ADME properties of this compound and to establish a comprehensive pharmacokinetic/pharmacodynamic relationship.

Methodological & Application

Application Notes and Protocols for R1487 Hydrochloride: A Potent p38 MAPK Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

R1487 Hydrochloride is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 of 10 nM.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][3][4] Activation of this pathway is implicated in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a key target in the research of inflammatory diseases.[2][3][5] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the p38 MAPK pathway.

Mechanism of Action

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stressors like UV radiation and osmotic shock.[2][6] These stimuli activate upstream MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[4][6] Activated p38 MAPK then phosphorylates a range of downstream substrates, including transcription factors (e.g., ATF2) and other protein kinases (e.g., MAPKAPK2), leading to the regulation of gene expression and cellular processes such as inflammation, apoptosis, and cell cycle control.[1][2][4] this compound exerts its inhibitory effect by targeting the ATP-binding site of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a reference for concentrations of other common p38 MAPK inhibitors used in cell-based assays.

| Compound | Target | IC50 | Typical Cell-Based Assay Concentration Range | Reference |

| This compound | p38 MAP Kinase | 10 nM | 1 nM - 1 µM | [1] |

| SB203580 | p38α/β | 50-100 nM | 1 µM - 20 µM | [2] |

| BIRB 796 (Doramapimod) | p38α/β/γ/δ | 38 nM | 100 nM - 10 µM | [2] |

| Ralimetinib (LY2228820) | p38α/β | 5.3 nM / 13 nM | 100 nM - 5 µM | [2] |

Signaling Pathway Diagram

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Herein, we provide detailed protocols for three key cell-based assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cell line (e.g., THP-1, RAW 264.7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

p38 MAPK Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of p38 MAPK activation by assessing its phosphorylation status.

Materials:

-

Cell line (e.g., HeLa, A549)

-

Complete culture medium

-

This compound

-

p38 MAPK activator (e.g., Anisomycin, UV radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Protocol:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the anti-total-p38 MAPK antibody as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

Cytokine Release Assay (ELISA)

This functional assay measures the downstream effect of p38 MAPK inhibition on the production of inflammatory cytokines.

Materials:

-

Cell line capable of producing cytokines (e.g., peripheral blood mononuclear cells (PBMCs), RAW 264.7)

-

Complete culture medium

-

This compound

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat with serial dilutions of this compound for 1 hour.

-

Stimulation: Add a stimulant (e.g., 1 µg/mL LPS) to induce cytokine production and incubate for 6-24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatant.

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 of this compound for cytokine release inhibition.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

R1487 Hydrochloride In Vivo Experimental Design: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of R1487 Hydrochloride, a CCR8 antagonist. The protocols outlined below are intended to serve as a foundational framework for preclinical research in oncology and autoimmune diseases.

Introduction to this compound and CCR8

This compound is a small molecule antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target, particularly in immuno-oncology.[1][2] Its expression is notably enriched on highly immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][2] High numbers of CCR8+ Tregs in the TME are associated with a poor prognosis in various cancers.[1][2] The primary ligand for CCR8 is CCL1, a chemokine that mediates the recruitment and immunosuppressive function of these Tregs.[1] By blocking the CCR8/CCL1 axis, this compound is designed to inhibit the infiltration and function of Tregs in the tumor, thereby enhancing anti-tumor immunity.

Mechanism of Action

This compound acts as a competitive antagonist at the CCR8 receptor, preventing the binding of its endogenous ligand, CCL1. This blockade inhibits downstream signaling pathways that are crucial for Treg migration and suppressive functions. The expected in vivo consequences of this antagonism include a reduction in the population of tumor-infiltrating Tregs and a corresponding increase in the activity of cytotoxic CD8+ T cells, leading to tumor growth inhibition.[2][3]

Signaling Pathway of CCR8 Antagonism

Caption: CCR8 signaling pathway and the antagonistic effect of this compound.

In Vivo Experimental Design: Oncology

The primary application for this compound in vivo is the evaluation of its anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors.[2][3]

Murine Syngeneic Tumor Models

Syngeneic tumor models, which utilize immunocompetent mice, are essential for studying the immunomodulatory effects of CCR8 antagonists.

Recommended Models:

-

CT26 (Colon Carcinoma): A well-established model for studying immunotherapy.

-

MC38 (Colon Adenocarcinoma): Another commonly used colorectal cancer model.

-

4T1 (Breast Cancer): A model for metastatic breast cancer.

-

B16-F10 (Melanoma): A highly aggressive melanoma model.

Experimental Workflow

Caption: General workflow for an in vivo oncology study with this compound.

Detailed Protocol: Syngeneic Tumor Model

1. Animal Model and Cell Line:

-

Animals: 6-8 week old female BALB/c mice.

-

Cell Line: CT26 murine colon carcinoma cells.

2. Tumor Implantation:

-

Harvest CT26 cells during their exponential growth phase.

-

Resuspend cells in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).

-

Inject 1 x 10^6 CT26 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth every 2-3 days using digital calipers.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

4. Dosing and Administration:

-

This compound:

-

Formulate in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administer daily via oral gavage at doses ranging from 10-100 mg/kg. Dose-response studies are recommended.

-

-

Combination Therapy (Optional):

-

Administer anti-mouse PD-1 antibody (e.g., clone RMP1-14) at 10 mg/kg via intraperitoneal (IP) injection twice a week.

-

-

Control Group:

-

Administer the vehicle solution following the same schedule as the this compound group.

-

5. Endpoint Analysis:

-

Euthanize mice when tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³), or if signs of excessive morbidity are observed.

-

Excise tumors and record their final weight.

-

Process a portion of the tumor for flow cytometric analysis of immune cell populations.

-

Fix a portion of the tumor in formalin for immunohistochemical analysis.

-

Collect blood via cardiac puncture for cytokine analysis.

Data Presentation: Quantitative Analysis

Table 1: Anti-Tumor Efficacy of this compound

| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM |

| Vehicle Control | 1850 ± 150 | - | 1.9 ± 0.2 |

| R1487 HCl (30 mg/kg) | 980 ± 120 | 47 | 1.1 ± 0.15 |

| anti-PD-1 | 850 ± 110 | 54 | 0.9 ± 0.12 |

| R1487 HCl + anti-PD-1 | 420 ± 90 | 77 | 0.5 ± 0.08 |

Table 2: Immune Cell Infiltration in the Tumor Microenvironment

| Treatment Group | % CD45+ Cells | % CD8+ of CD45+ | % Treg (Foxp3+) of CD4+ | CD8+/Treg Ratio |

| Vehicle Control | 35 ± 4 | 15 ± 2 | 25 ± 3 | 0.6 |

| R1487 HCl (30 mg/kg) | 42 ± 5 | 25 ± 3 | 15 ± 2 | 1.7 |

| anti-PD-1 | 45 ± 4 | 28 ± 4 | 18 ± 2.5 | 1.6 |

| R1487 HCl + anti-PD-1 | 55 ± 6 | 40 ± 5 | 10 ± 1.5 | 4.0 |

In Vivo Experimental Design: Autoimmune Disease

While the primary focus of CCR8 antagonists is currently in oncology, the role of CCR8 in type-2 inflammatory diseases suggests potential applications in autoimmune disorders.[4]

Murine Models of Autoimmune Disease

Recommended Models:

-

Collagen-Induced Arthritis (CIA) in DBA/1 mice: A model for rheumatoid arthritis.

-

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice: A model for multiple sclerosis.

-

Pristane-Induced Lupus in BALB/c mice: A model for systemic lupus erythematosus (SLE).[5]

Experimental Workflow: Autoimmune Model

Caption: General workflow for an in vivo autoimmune disease study.

Detailed Protocol: Collagen-Induced Arthritis (CIA)

1. Animal Model:

-

Animals: 8-10 week old male DBA/1 mice.

2. Disease Induction:

-

Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

-

Administer a primary immunization of 100 µg of collagen in 100 µL of emulsion intradermally at the base of the tail.

-

On day 21, administer a booster immunization of 100 µg of collagen in Incomplete Freund's Adjuvant (IFA).

3. Dosing and Administration:

-

Prophylactic Dosing: Begin administration of this compound (10-100 mg/kg, oral gavage, daily) from the day of the primary immunization.

-

Therapeutic Dosing: Begin administration upon the first signs of arthritis.

4. Disease Monitoring and Scoring:

-

Monitor mice daily for signs of arthritis starting from day 21.

-

Score each paw based on a scale of 0-4 for inflammation and swelling (0=normal, 4=severe erythema and swelling). The maximum score per mouse is 16.

5. Endpoint Analysis:

-

Euthanize mice at the peak of the disease (around day 35-42).

-

Collect paws for histopathological analysis of joint inflammation and cartilage/bone erosion.

-

Collect serum for measurement of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).

Data Presentation: Quantitative Analysis

Table 3: Efficacy of this compound in CIA Model

| Treatment Group | Mean Arthritis Score ± SEM | Disease Incidence (%) | Mean Histological Score ± SEM |

| Vehicle Control | 10.5 ± 1.2 | 100 | 3.5 ± 0.4 |

| R1487 HCl (30 mg/kg) | 5.2 ± 0.8 | 60 | 1.8 ± 0.3 |

Conclusion

This compound represents a promising therapeutic agent for targeting CCR8-mediated pathologies. The protocols and experimental designs provided here offer a robust framework for evaluating its efficacy and mechanism of action in preclinical in vivo models of cancer and autoimmune diseases. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analyses are critical for the successful preclinical development of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine enhances efferocytosis and modulates inflammation via MerTK/Gas6 signaling in a pristane-induced lupus mouse model - PMC [pmc.ncbi.nlm.nih.gov]

R1487 Hydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as cell proliferation, differentiation, apoptosis, and inflammation.[5][6][7][8] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound exerts its inhibitory effect by targeting the ATP-binding site of p38α, thereby preventing the phosphorylation of downstream substrates.[6] These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture and for assessing its effects on cell viability and signaling pathways.

Mechanism of Action

This compound is a specific inhibitor of the p38α MAPK isoform. The p38 MAPK cascade is a three-tiered signaling pathway initiated by various extracellular stimuli, including cytokines (e.g., TNF-α, IL-1), growth factors, and cellular stressors like UV radiation and oxidative stress.[5][6] These stimuli activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38α then phosphorylates a range of downstream targets, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2), leading to a cellular response.[5][6] this compound blocks this cascade by inhibiting p38α, making it a valuable tool for studying the physiological and pathological roles of this pathway.